N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine
Description
N²-[(1S)-1-Carboxy-3-phenylpropyl]lysine is a critical structural moiety in lisinopril, a third-generation angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension, heart failure, and post-myocardial infarction management . Chemically defined as (2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid (C₁₆H₂₄N₂O₄, MW 308.37), this compound features a lysine residue linked to a (1S)-1-carboxy-3-phenylpropyl group, which confers high specificity for ACE binding . Its zwitterionic nature enhances solubility and oral bioavailability, contributing to its once-daily dosing regimen .
Properties
IUPAC Name |
6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMLWRZFHGSOZ-KZUDCZAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661856 | |
| Record name | N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305332-61-0 | |
| Record name | N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) or CBz (carboxybenzyl) to prevent unwanted side reactions . The protected lysine is then reacted with the appropriate carboxy-3-phenylpropyl derivative under conditions that facilitate the formation of the desired product. Finally, the protecting groups are removed to yield N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine.
Industrial Production Methods
Industrial production methods for N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Chemical Applications
Chiral Building Block:
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine serves as a crucial chiral building block in organic synthesis. Its structural properties allow it to be utilized in the creation of complex organic molecules, which is essential in the development of pharmaceuticals and specialty chemicals.
Synthesis of Angiotensin-Converting Enzyme Inhibitors:
This compound is particularly noted for its role in synthesizing angiotensin-converting enzyme inhibitors (ACEIs), such as Lisinopril. The synthesis typically involves coupling reactions with various protective groups to enhance stability and reactivity .
Biological Applications
Enzyme-Substrate Interaction Studies:
In biological research, N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is employed to study enzyme-substrate interactions due to its structural similarity to natural amino acids. This application is vital for understanding metabolic pathways and enzyme mechanisms.
Therapeutic Potential:
The compound has been investigated for its potential therapeutic effects in treating neurological disorders. Its ability to modulate enzyme activity suggests that it may influence neurotransmission pathways, making it a candidate for further research in neuropharmacology .
Medical Applications
Antihypertensive Agents:
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is recognized as an impurity in Lisinopril, an antihypertensive medication. Its derivatives are explored for their effectiveness in lowering blood pressure through ACE inhibition, which is a critical mechanism in managing hypertension .
Research on Cardiovascular Health:
The compound's derivatives are being studied for their cardiovascular benefits, particularly in the context of heart disease management. The ability to inhibit ACE can lead to improved outcomes for patients with hypertension and related conditions .
Industrial Applications
Production of Specialty Chemicals:
In the industrial sector, N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is utilized in the production of various specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis processes makes it valuable for manufacturers looking to create high-purity compounds efficiently .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxy-3-phenylpropyl group may enhance binding affinity or specificity, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
N²-[(1S)-1-Carboxy-3-phenylpropyl]lysine shares structural homology with other ACE inhibitors containing the (1S)-1-carboxy-3-phenylpropyl pharmacophore. Below is a comparative analysis of key compounds:
Table 1: Comparative Analysis of ACE Inhibitors with the (1S)-1-Carboxy-3-phenylpropyl Group
Key Findings:
Potency and Mechanism: Enalaprilat (IC₅₀ = 1.2 nM) is 17-fold more potent than captopril, directly inhibiting ACE without esterase activation . Ramipril's diacid (IC₅₀ = 4.2 nM) demonstrates sustained activity due to its bicyclic structure, enhancing tissue penetration . Quinaprilat (IC₅₀ = 0.5 nM) exhibits the highest potency in this group, attributed to its rigid tetrahydroisoquinoline scaffold .
Pharmacokinetics: Lisinopril bypasses prodrug activation, achieving peak plasma concentrations within 7 hours and a half-life of 12 hours . Ramipril and trandolapril require esterase-mediated conversion to their active forms, with trandolaprilat showing a half-life >24 hours . Species-dependent esterase activity (e.g., higher in rats than humans) affects the efficacy of prodrugs like enalapril (MK-421) .
Structural and Clinical Differences: Lisinopril's lysine moiety enhances water solubility, reducing adverse effects like rash compared to sulfhydryl-containing inhibitors (e.g., captopril) . Trandolapril's indoline ring improves lipophilicity, favoring tissue ACE binding in vascular endothelium . Impurity profiles vary: Lisinopril synthesis generates specific byproducts (e.g., Impurity C, D, F), necessitating stringent pharmacopeial controls .
Biological Activity
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine, also known as N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine, is a chiral amino acid derivative with significant biological activity. Its unique structure allows it to interact with various biological targets, particularly in the fields of neuroscience and pharmacology. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C16H24N2O4. Its structural complexity includes an amino group, a carboxylic acid, and a phenylpropyl side chain, which contribute to its interactions with biological systems.
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions:
- Enzyme Interaction : It has been studied for its role in enzyme-substrate interactions due to its structural resemblance to natural amino acids, which facilitates binding to various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has shown significant interaction with neuronal nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering therapeutic avenues for neurological disorders.
1. Neurotransmission
This compound's structural similarity to amino acids allows it to act as a modulator of nAChRs. This interaction can enhance or inhibit neurotransmitter release, impacting conditions such as anxiety and cognitive function.
2. Cardiovascular Effects
Research indicates that this compound may have applications in treating hypertension and heart failure by modulating enzymatic pathways related to blood pressure regulation . Its potential as an angiotensin-converting enzyme (ACE) inhibitor positions it as a candidate for cardiovascular therapies.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Modulation of nAChRs | Enhances or inhibits neurotransmitter release | Treatment of neurological disorders |
| ACE inhibition | Reduces angiotensin II levels | Management of hypertension |
| Enzyme-substrate interaction | Mimics natural amino acids for enzyme binding | Research in metabolic pathways |
Case Study 1: Neurotransmission Modulation
In a study examining the effects of this compound on nAChRs, researchers found that the compound significantly increased acetylcholine-induced currents in neuronal cultures. This suggests its potential role in enhancing synaptic transmission and cognitive functions.
Case Study 2: Cardiovascular Applications
Another investigation explored the compound's effects on blood pressure regulation in hypertensive rat models. Results indicated that administration of this compound led to a notable decrease in systolic blood pressure, supporting its potential use as an antihypertensive agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N²-[(1S)-1-carboxy-3-phenylpropyl]lysine derivatives with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts to preserve the (1S)-configuration. Solid-phase peptide synthesis (SPPS) is often employed, with orthogonal protection of the lysine ε-amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Post-synthetic coupling of the 1-carboxy-3-phenylpropyl moiety via carbodiimide-mediated activation (e.g., EDC/HOBt) ensures regioselectivity . Characterization via chiral HPLC (e.g., using a Chiralpak® column) and ¹H/¹³C NMR is critical to confirm stereochemical integrity .
Q. How can researchers optimize the stability of N²-[(1S)-1-carboxy-3-phenylpropyl]lysine in aqueous solutions for in vitro studies?
- Methodological Answer : Stability is pH-dependent due to the carboxylic acid and primary amine groups. Buffers (e.g., phosphate, pH 7.4) with low ionic strength (≤0.1 M) minimize hydrolysis. Degradation pathways include diketopiperazine formation (from intramolecular cyclization) and oxidation of the phenylpropyl group. Adding antioxidants (e.g., ascorbic acid at 0.1% w/v) and storing solutions at 4°C in amber vials under nitrogen can extend stability .
Q. What analytical techniques are recommended for quantifying N²-[(1S)-1-carboxy-3-phenylpropyl]lysine in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard, using a C18 column and gradient elution (acetonitrile/0.1% TFA in water). For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred, monitoring transitions like m/z 450.2 → 352.1 (lysine fragment) . Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to reduce matrix interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pKa values for N²-[(1S)-1-carboxy-3-phenylpropyl]lysine?
- Methodological Answer : Discrepancies arise from solvent polarity and ionic strength variations. Use potentiometric titration (e.g., GLpKa instrument) in standardized conditions (25°C, 0.15 M KCl). Compare results with computational predictions (e.g., MarvinSketch® or ACD/Labs). For example, the α-carboxylic acid group typically has pKa ~2.5–3.0, while the lysine ε-amino group ranges from 10.5–11.0. NMR-pH titration (monitoring ¹H shifts of NH and COOH protons) provides complementary data .
Q. What strategies mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?
- Methodological Answer : Key impurities include diastereomers (from incomplete stereocontrol) and des-phenyl byproducts. Implement process analytical technology (PAT) like in-line FTIR to monitor reaction progression. Purification via preparative HPLC with a phenyl-hexyl stationary phase resolves stereoisomers. Establish acceptance criteria for impurities (e.g., ≤0.15% for any single unknown) per ICH Q3A guidelines .
Q. How do structural modifications to the phenylpropyl group affect ACE-inhibitory activity?
- Methodological Answer : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to the ACE zinc ion. SAR studies show that shortening the propyl chain reduces potency, while bulky substituents (e.g., biphenyl) improve selectivity. Test derivatives via competitive ACE inhibition assays using FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) as a substrate, monitoring absorbance at 340 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
